1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone
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Overview
Description
1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone, also known as TTX-7, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TTX-7 belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways. In neurology, 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone is believed to exert its neuroprotective effects by activating the Nrf2/ARE pathway, which plays a crucial role in the regulation of oxidative stress. In oncology, 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone is believed to exert its anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In cardiovascular diseases, 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone is believed to exert its vasodilatory effects by activating the NO/cGMP pathway, which plays a crucial role in the regulation of vascular tone.
Biochemical and Physiological Effects
1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been shown to exert various biochemical and physiological effects in vitro and in vivo. In neurology, 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been shown to reduce oxidative stress, inhibit apoptosis, and enhance neuronal survival. In oncology, 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In cardiovascular diseases, 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been shown to induce vasodilation, reduce blood pressure, and improve endothelial function.
Advantages and Limitations for Lab Experiments
1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone possesses several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone also possesses several limitations, including its poor solubility, stability, and bioavailability.
Future Directions
There are several future directions for the research on 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone. Firstly, further studies are needed to elucidate the exact mechanism of action of 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone in various cellular pathways. Secondly, further studies are needed to optimize the synthesis method of 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone to improve its solubility, stability, and bioavailability. Thirdly, further studies are needed to evaluate the efficacy and safety of 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone in preclinical and clinical trials for various therapeutic applications. Lastly, further studies are needed to explore the potential of 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone as a lead compound for the development of novel drugs with improved therapeutic properties.
Synthesis Methods
The synthesis of 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone involves a multi-step process that includes the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with hydrazine hydrate to form 3-(2-thienyl)-1,2,4-oxadiazol-5-amine. The final step involves the reaction of 3-(2-thienyl)-1,2,4-oxadiazol-5-amine with 1-methyl-2-piperidinone in the presence of a base to form 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone.
Scientific Research Applications
1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been shown to possess neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been shown to possess anticancer properties and can potentially be used in the treatment of various types of cancer. In cardiovascular diseases, 1-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone has been shown to possess vasodilatory properties and can potentially be used in the treatment of hypertension.
properties
IUPAC Name |
1-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-15-7-8(4-5-10(15)16)12-13-11(14-17-12)9-3-2-6-18-9/h2-3,6,8H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUFTSHZXOXJHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)C2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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